Chlorourea

Description

Structure

3D Structure

Properties

CAS No. |

3135-74-8 |

|---|---|

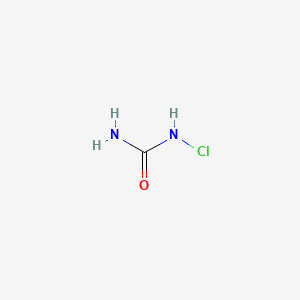

Molecular Formula |

CH3ClN2O |

Molecular Weight |

94.50 g/mol |

IUPAC Name |

chlorourea |

InChI |

InChI=1S/CH3ClN2O/c2-4-1(3)5/h(H3,3,4,5) |

InChI Key |

RMXVHZFHSKRNJN-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)(N)NCl |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Chlorourea for Laboratory Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the laboratory synthesis of N-chlorourea, a key intermediate in various chemical processes. This document outlines detailed experimental protocols, summarizes key quantitative data, and presents visual workflows to facilitate understanding and replication in a research setting.

Introduction

N-chlorourea is the initial product formed during the chlorination of urea (B33335).[1] While its formation is extensively studied in the context of water treatment and disinfection byproducts, its isolation and use as a reagent in laboratory-scale organic synthesis are less commonly documented. This guide details a practical method for the synthesis and isolation of N-chlorourea, enabling further investigation of its chemical properties and potential applications.

The primary synthetic route discussed involves the reaction of urea with a chlorinating agent, tert-butyl hypochlorite, in a non-aqueous solvent. This method offers a viable pathway to obtaining crystalline monochlorourea.

Reaction Pathway: The Chlorination of Urea

The reaction between urea and a chlorine source proceeds through a multi-step N-chlorination process. The initial and often rate-limiting step is the formation of N-chlorourea.[1] Subsequent reactions can lead to the formation of di-, tri-, and tetrathis compound, which are less stable and can decompose into other nitrogenous compounds.

Caption: Pathway of Urea Chlorination.

Quantitative Data

This section summarizes the key physical and chemical properties of the reagents and the product involved in the synthesis of N-chlorourea.

Table 1: Properties of Reactants and Product

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) |

| Urea | CH₄N₂O | 60.06 | White solid | 133-135 |

| tert-Butyl Hypochlorite | C₄H₉ClO | 108.57 | Yellowish liquid | - |

| N-Chlorourea | CH₃ClN₂O | 94.50 (Computed) [2] | Crystalline solid (Expected) | Not Experimentally Determined |

Experimental Protocols

This section provides detailed laboratory procedures for the synthesis of the chlorinating agent, tert-butyl hypochlorite, and the subsequent synthesis of N-chlorourea.

Synthesis of tert-Butyl Hypochlorite

This protocol is adapted from a reliable Organic Syntheses procedure.

Workflow for tert-Butyl Hypochlorite Synthesis

References

An In-depth Technical Guide to Chlorourea Reaction Kinetics for Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of urea (B33335) with chlorine species, leading to the formation of chloroureas, is a critical area of study in various scientific disciplines, from environmental science and water treatment to medicinal chemistry and drug development. The kinetics of these reactions govern the formation of disinfection byproducts in swimming pools, the efficacy of certain disinfectants, and the stability and reactivity of urea-based pharmaceutical compounds. This technical guide provides a comprehensive overview of the core principles of chlorourea reaction kinetics, detailing reaction pathways, quantitative data, and experimental protocols to support researchers in this field.

Core Reaction Pathways

The reaction between urea and free chlorine is a multi-step process involving the sequential N-chlorination of the urea molecule.[1][2][3] The initial and rate-limiting step is the reaction of urea with molecular chlorine (Cl₂) to form N-chlorourea.[1][2][3] This is followed by further chlorination steps, which are highly dependent on the pH of the solution.

The overall reaction can be summarized as follows:

-

Step 1: Formation of N-chlorourea (Rate-Limiting)

-

NH₂CONH₂ + Cl₂ → NH₂CONHCl + H⁺ + Cl⁻

-

-

Subsequent Chlorination Steps

-

Further reactions with chlorine lead to the formation of N,N-dithis compound, N,N'-dithis compound, and eventually trithis compound and tetrathis compound.[4]

-

-

Hydrolysis and Decomposition

-

Highly chlorinated urea molecules are unstable and can undergo hydrolysis to produce intermediates such as nitrogen trichloride (B1173362) (NCl₃), which in turn hydrolyzes to monochloramine (NH₂Cl) and dichloramine (NHCl₂).[1][2][3] These species can then decompose to stable end products like nitrogen gas (N₂) and nitrate (B79036) (NO₃⁻).[1][2][3]

-

The pH of the reaction medium plays a crucial role in the reaction kinetics. The formation of monothis compound is favored under acidic conditions (e.g., pH = 3), while the subsequent conversion to di- and trichloroureas is more favorable under neutral or alkaline conditions (e.g., pH > 7).[4] This pH dependence is attributed to the deprotonation of the this compound intermediates.[4]

Below is a diagram illustrating the generalized reaction pathway for the chlorination of urea.

Caption: Generalized reaction pathway for the chlorination of urea.

Quantitative Kinetic Data

| Parameter | Value / Relationship | Conditions | Reference(s) |

| Rate-Limiting Step | Formation of N-chlorourea from urea and Cl₂ | Most swimming pool conditions | [1][2][3] |

| Monothis compound Formation | Favored under acidic pH | pH ≈ 3 | [4] |

| Di- & Tri-chlorourea Formation | Favored under neutral to alkaline pH | pH > 7 | [4] |

| pKa of Monothis compound | 9.7 ± 1.1 | Not specified | [4] |

| pKa of Dithis compound | 5.1 ± 1.4 | Not specified | [4] |

| Rate Constant for N-chlorourea formation | A rate constant was measured by Blatchley and Cheng (2010), but the specific value is not detailed in the available literature. | pH = 2.0 | [1] |

Note: The lack of specific, publicly available rate constants and activation energies highlights a key area for future research in this field.

Experimental Protocols

The study of this compound reaction kinetics requires precise control of experimental conditions and sensitive analytical techniques to monitor the concentrations of reactants, intermediates, and products over time.

General Experimental Workflow

A typical experimental workflow for studying this compound kinetics is outlined below.

Caption: General experimental workflow for this compound kinetics studies.

Key Experimental Methodologies

3.2.1 Reactant Preparation and Reaction Conditions

-

Reagents: High-purity urea, a source of free chlorine (e.g., sodium hypochlorite), and buffer salts should be used.

-

Concentrations: Reactant concentrations should be chosen to allow for measurable changes over a reasonable timescale. For pseudo-first-order conditions, one reactant is used in large excess.

-

pH Control: A buffer system (e.g., phosphate (B84403) or borate (B1201080) buffer) is essential to maintain a constant pH throughout the reaction, given the pH-dependent nature of the kinetics.

-

Temperature Control: Reactions should be conducted in a temperature-controlled water bath or reaction vessel to ensure accurate kinetic measurements.

3.2.2 Analytical Techniques for Monitoring Reaction Progress

The choice of analytical technique depends on the specific species being monitored and the required sensitivity and time resolution.

-

Spectrophotometry: This is a common method for monitoring the concentration of species that absorb UV-Vis light. N-chlorourea has been reported to have a characteristic absorbance at a wavelength of 245 nm at pH 2.0.[1] Free chlorine can also be monitored spectrophotometrically.

-

Chromatography: High-performance liquid chromatography (HPLC) can be used to separate and quantify urea, this compound intermediates, and non-volatile products. Gas chromatography (GC) may be employed for the analysis of volatile products.

-

Stopped-Flow Technique: For very fast reactions, such as the initial chlorination of urea, a stopped-flow apparatus can be used. This technique allows for the rapid mixing of reactants and the monitoring of the reaction on a millisecond timescale, often coupled with spectrophotometric or fluorescence detection.

3.2.3 Data Analysis

The concentration versus time data obtained from the analytical measurements are used to determine the reaction order and rate constants. This is typically done by plotting the data in a linearized form according to the integrated rate laws or by using non-linear regression analysis to fit the data to the appropriate kinetic model.

Conclusion

The reaction between urea and chlorine is a complex process with significant implications in various fields. Understanding the kinetics of this compound formation and decomposition is essential for controlling these reactions and their outcomes. This guide has provided an overview of the key reaction pathways, a summary of the available quantitative data, and a description of the experimental protocols used to study these reactions. Further research is needed to provide more detailed quantitative kinetic parameters, which will enhance the predictive modeling and control of these important chemical processes.

References

N-Chlorourea: A Pivotal Intermediate in the Formation of Disinfection By-Products

For Immediate Release

[City, State] – December 15, 2025 – In the critical process of water disinfection, the formation of disinfection by-products (DBPs) remains a significant concern for public health. A key, yet often overlooked, intermediate in the complex web of reactions leading to nitrogenous DBPs (N-DBPs) is N-chlorourea. This technical guide provides an in-depth exploration of the formation, reactivity, and analytical considerations of N-chlorourea, offering valuable insights for researchers, scientists, and professionals in drug development and water quality management.

The chlorination of urea (B33335), a common contaminant in water sources from agricultural runoff and wastewater effluent, proceeds through a series of N-chlorination steps. The initial and rate-limiting step is the formation of N-chlorourea. Subsequent reactions can lead to the formation of more highly chlorinated ureas, which are unstable and decompose to form various DBPs, including inorganic chloramines and other regulated and emerging nitrogenous compounds.

Formation and Reaction Pathways of N-Chlorourea

The reaction between free chlorine and urea initiates with the formation of N-chlorourea. This initial step is understood to be the slowest in the overall reaction sequence, thereby controlling the rate of subsequent DBP formation.[1][2][3] The reaction appears to require molecular chlorine (Cl₂) to proceed effectively.[3]

Following its formation, N-chlorourea can undergo further chlorination to yield di-, tri-, and even tetrachlorourea. These polychlorinated ureas are hypothesized to be unstable, hydrolyzing to produce nitrogen trichloride (B1173362) (NCl₃) as a key intermediate.[3][4] NCl₃, in turn, hydrolyzes to form inorganic chloramines such as monochloramine (NH₂Cl) and dichloramine (NHCl₂).[3][4] Ultimately, these chloramines can decay to form stable end-products like nitrogen gas (N₂) and nitrate (B79036) (NO₃⁻).[3][4] The conversion of the nitrogen from urea to nitrate is dependent on the pH of the water.[3]

It is important to note that the reaction pathway for the chlorination of urea is complex and can be influenced by various water quality parameters, including pH, temperature, and the initial concentrations of urea and chlorine.

N-Chlorourea as a Precursor to Specific Disinfection By-Products

While the formation of inorganic chloramines from N-chlorourea is a primary pathway, its role as a direct or indirect precursor to other classes of N-DBPs is an area of active research.

-

Haloacetonitriles (HANs), Haloacetamides (HAAs), and Halonitromethanes (HNMs): The degradation of N-chlorourea and its subsequent chlorinated derivatives contributes to the pool of reactive nitrogen species that can participate in the formation of HANs, HAAs, and HNMs. However, direct formation pathways from N-chlorourea are not yet fully elucidated. The presence of bromide and iodide in the water can lead to the formation of the more toxic brominated and iodinated analogues of these DBPs.[1][5][6]

-

N-Nitrosodimethylamine (NDMA): While some nitrogenous precursors are known to contribute to the formation of the probable human carcinogen NDMA, the direct role of N-chlorourea in this process is not well-established. Phenylurea herbicides, which share a similar structural motif, have been identified as potential NDMA precursors.[2][7] Further research is needed to determine if N-chlorourea itself can act as a precursor or contribute to the formation of NDMA under typical disinfection conditions.

Quantitative Data on N-Chlorourea Reactions

Understanding the kinetics and yields of reactions involving N-chlorourea is crucial for predicting and controlling DBP formation. The following table summarizes available quantitative data from the literature.

| Parameter | Value | Conditions | Reference |

| Formation Rate Constant | |||

| Second-order rate constant for N-chlorourea formation | To be determined from Blatchley and Cheng (2010) | pH 2.0 | [4] |

| UV Photolysis | |||

| N-chlorourea degradation under UV254 irradiation | ~92% | Not specified | [8] |

| Primary nitrogen-containing products | Ammonia (NH₃) and Nitrate (NO₃⁻) | pH 3.0 - 7.5 | [8] |

Note: Further research is required to obtain specific values for the formation rate constant and the quantum yield of N-chlorourea photolysis.

Experimental Protocols

Accurate quantification of N-chlorourea is essential for studying its role in DBP formation.

Spectrophotometric Determination of N-Chlorourea:

A common method for the determination of N-chlorourea involves spectrophotometry. This method is based on the distinct ultraviolet (UV) absorbance of N-chlorourea.

-

Principle: N-chlorourea exhibits a characteristic absorbance maximum in the UV spectrum, which can be used for its quantification.

-

Wavelength: The absorbance is typically measured at or around 245 nm.[4]

-

Procedure Outline:

-

Sample Preparation: Water samples containing N-chlorourea are collected. It is crucial to handle samples in a way that minimizes further reaction or degradation of the analyte. This may involve quenching the chlorine residual with a suitable agent that does not interfere with the measurement.

-

Spectrophotometric Measurement: The UV absorbance of the sample is measured at the predetermined wavelength (e.g., 245 nm) using a UV-Vis spectrophotometer. A background correction using a sample blank (e.g., the original water matrix before chlorination) is necessary.

-

Quantification: The concentration of N-chlorourea is determined using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity of N-chlorourea at the specific wavelength, b is the path length of the cuvette, and c is the concentration. The molar absorptivity of N-chlorourea needs to be determined experimentally by preparing standards of known concentration or obtained from the literature if available.

-

Note: This is a generalized protocol. Specific parameters such as quenching agents, calibration standards, and instrument settings should be optimized and validated for the specific water matrix being analyzed.

Signaling Pathways and Experimental Workflows

Visualizing the complex reactions and experimental procedures can aid in understanding the role of N-chlorourea.

Figure 1: Formation pathway of N-chlorourea and subsequent reaction products during chlorination.

Figure 2: General workflow for the spectrophotometric determination of N-chlorourea in water samples.

Conclusion

N-chlorourea is a critical intermediate in the formation of disinfection by-products during the chlorination of urea-containing waters. Its formation is the rate-limiting step in a cascade of reactions that produce inorganic chloramines and potentially other hazardous nitrogenous DBPs. A thorough understanding of the kinetics, reaction pathways, and analytical methods related to N-chlorourea is paramount for developing effective strategies to minimize DBP formation and ensure the safety of our drinking water. Further research is warranted to fill the existing knowledge gaps, particularly concerning the quantitative yields of specific DBPs from N-chlorourea and its reactivity with bromide and iodide.

References

- 1. Occurrence and control of N-nitrosodimethylamine in water engineering systems [eeer.org]

- 2. NDMA formation during chlorination and chloramination of aqueous diuron solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reaction mechanism for chlorination of urea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Formation and toxicity of brominated disinfection byproducts during chlorination and chloramination of water: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Formation of N-nitrosodimethylamine (NDMA) from dimethylamine during chlorination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-nitrosodimethylamine formation by free-chlorine-enhanced nitrosation of dimethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Photolysis of N-chlorourea and its effect on urea removal in a combined pre-chlorination and UV254 process - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Degradation Pathways of Chlorourea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation pathways of chlorourea. The information is curated for professionals in research, science, and drug development who require a deep understanding of the chemical behavior of this compound. This guide summarizes quantitative data, details experimental protocols, and visualizes complex pathways to facilitate a thorough understanding of this compound's reactivity and decomposition.

Introduction to this compound

This compound (NH₂CONHCl) is a chlorinated derivative of urea (B33335). It is primarily encountered as an intermediate in the chlorination of urea, a process relevant in water treatment and disinfection. The presence and stability of this compound are of significant interest due to its potential role in the formation of disinfection byproducts (DBPs) and its implications in the stability of urea-based active pharmaceutical ingredients (APIs) that may be exposed to chlorine-containing reagents or environments. Understanding its stability and degradation is crucial for controlling disinfection processes, ensuring water quality, and maintaining the integrity of pharmaceutical formulations.

Stability of this compound

The stability of this compound is influenced by several environmental factors, including pH, temperature, and exposure to ultraviolet (UV) radiation.

Influence of pH on Hydrolytic Stability

The hydrolytic stability of this compound is significantly dependent on the pH of the aqueous solution. The formation of monothis compound from urea is favored under acidic conditions. Conversely, the subsequent conversion to di- and trithis compound is more favorable under neutral or alkaline conditions. A "pH swing" approach, where the pH is initially acidic and then raised, has been shown to enhance the overall degradation of urea through the formation and subsequent reaction of this compound intermediates. The deprotonation of monothis compound (pKa = 9.7 ± 1.1) and dithis compound (pKa = 5.1 ± 1.4) is a key factor in the accelerated reaction rates observed at higher pH.

Table 1: Summary of Factors Influencing this compound Stability

| Factor | Effect on Stability | Key Observations |

| pH | Highly dependent | Monothis compound formation is favored in acidic conditions, while its conversion to polychlorinated ureas is favored in neutral to alkaline conditions. A pH swing can accelerate overall urea degradation. |

| Temperature | Decreases stability | As with most chemical reactions, an increase in temperature is expected to increase the rate of this compound degradation. |

| UV Radiation | Decreases stability | UV254 irradiation leads to significant degradation of N-chlorourea.[1][2] |

Photostability

N-chlorourea is susceptible to degradation upon exposure to ultraviolet radiation. Experiments have demonstrated that approximately 92% of N-chlorourea can be degraded under UV254 irradiation.[1][2] The primary nitrogen-containing products of this photodegradation are ammonia (B1221849) and nitrate (B79036).[1][2] Interestingly, the rate of photodegradation is not significantly influenced by the solution pH within the range of 3.0 to 7.5; however, the distribution of the degradation products is affected by pH.[1][2]

Degradation Pathways of this compound

This compound can degrade through several pathways, including further chlorination, hydrolysis, and photodegradation.

Chlorination and Hydrolysis Pathway

In the presence of excess chlorine, N-chlorourea can undergo further N-chlorination to form di-, tri-, and eventually tetrathis compound.[3][4][5] The fully N-chlorinated urea is hypothesized to be unstable and subsequently hydrolyzes.[3][4] This hydrolysis, coupled with additional chlorination steps, can lead to the formation of nitrogen trichloride (B1173362) (NCl₃) as an intermediate.[3][4] NCl₃ is then known to hydrolyze to monochloramine (NH₂Cl) and dichloramine (NHCl₂), which can further decay to stable end products such as nitrogen gas (N₂) and nitrate (NO₃⁻).[3][4] The conversion of the nitrogen from urea to nitrate is a pH-dependent process.[3][4]

Photodegradation Pathway

Upon exposure to UV light, N-chlorourea undergoes photolysis. The proposed pathway involves the cleavage of the N-Cl bond, leading to the formation of reactive intermediates that subsequently react to form ammonia and nitrate.

Experimental Protocols

This section outlines detailed methodologies for key experiments to assess the stability and degradation of this compound.

Synthesis of N-Chlorourea (for experimental standards)

A stock solution of N-chlorourea can be prepared by reacting urea with sodium hypochlorite (B82951) in a controlled manner.

Materials:

-

Urea

-

Sodium hypochlorite (NaOCl) solution (reagent grade)

-

Phosphate (B84403) buffer (pH ~7)

-

Deionized water

Procedure:

-

Prepare a stock solution of urea in deionized water.

-

Cool the urea solution in an ice bath.

-

Slowly add a stoichiometric amount of NaOCl solution to the cooled urea solution while stirring. The reaction should be maintained at a low temperature to minimize degradation.

-

The concentration of the resulting N-chlorourea solution can be determined spectrophotometrically by measuring its absorbance at its λmax (approximately 245 nm).

Hydrolytic Stability Study

Objective: To determine the rate of hydrolysis of this compound at different pH values and temperatures.

Materials:

-

N-chlorourea stock solution

-

Buffer solutions of various pH (e.g., pH 4, 7, 9)

-

Constant temperature water bath or incubator

-

HPLC-UV system

Procedure:

-

Prepare a series of reaction mixtures by diluting the N-chlorourea stock solution in the different pH buffers.

-

Incubate the reaction mixtures at a constant temperature (e.g., 25°C, 40°C, 60°C).

-

At predetermined time intervals, withdraw an aliquot from each reaction mixture.

-

Immediately quench the reaction by adding a suitable quenching agent (e.g., sodium thiosulfate) if necessary, or by immediate dilution and analysis.

-

Analyze the concentration of the remaining this compound using a validated HPLC-UV method.

-

Plot the natural logarithm of the this compound concentration versus time to determine the pseudo-first-order rate constant (k) for each condition.

-

Calculate the half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.

Photostability Study

Objective: To determine the rate of photodegradation of this compound.

Materials:

-

N-chlorourea solution

-

Photoreactor equipped with a UV lamp (e.g., 254 nm)

-

Quartz reaction vessels

-

HPLC-UV system

Procedure:

-

Place the N-chlorourea solution in the quartz reaction vessels.

-

Expose the samples to UV radiation in the photoreactor. Maintain a constant temperature using a cooling system.

-

At specific time points, take samples from the reaction vessels.

-

Analyze the concentration of this compound and the formation of degradation products (e.g., ammonia, nitrate) using appropriate analytical methods (HPLC-UV for this compound, ion chromatography for nitrate and ammonia).

-

Calculate the photodegradation rate constant and half-life as described in the hydrolytic stability study.

Analytical Method: HPLC-UV for this compound Quantification

Instrumentation:

-

High-Performance Liquid Chromatograph with a UV detector.

Chromatographic Conditions (suggested starting point, requires validation):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic mixture of phosphate buffer (pH ~3-4) and methanol (B129727) or acetonitrile. The exact ratio should be optimized for good peak shape and retention time.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Approximately 245 nm (the λmax of N-chlorourea).

-

Injection Volume: 20 µL.

-

Column Temperature: 30°C.

Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

This compound in the Context of Drug Development

For drug development professionals, the stability of any API containing a urea or a similar functional group that could be chlorinated is a critical concern. Forced degradation studies are essential to understand the potential degradation pathways and to develop stability-indicating analytical methods.

Forced Degradation Study Design for a this compound Derivative:

A forced degradation study for a hypothetical drug substance containing a this compound moiety should include exposure to the following conditions:

-

Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).

-

Base Hydrolysis: 0.1 M NaOH at room temperature or slightly elevated temperature.

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: Dry heat (e.g., 80°C) and in solution.

-

Photodegradation: Exposure to UV and visible light according to ICH Q1B guidelines.

The degradation products should be identified and characterized using techniques such as LC-MS, and the analytical method must be able to separate the parent drug from all significant degradation products.

Conclusion

The stability of this compound is a multifaceted issue with significant implications for water treatment and pharmaceutical sciences. It is readily degraded by UV light and its stability in aqueous solutions is highly dependent on pH. The primary degradation pathways involve further chlorination followed by hydrolysis or direct photodegradation. The experimental protocols outlined in this guide provide a framework for researchers to quantitatively assess the stability of this compound and its derivatives under various conditions. For professionals in drug development, a thorough understanding of these degradation pathways is essential for designing stable formulations and robust analytical methods. Further research is warranted to obtain more precise kinetic data for the hydrolysis of this compound under a broader range of conditions.

References

- 1. Nucleophilic substitution reactions of N-chloramines: evidence for a change in mechanism with increasing nucleophile reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. materialsciencejournal.org [materialsciencejournal.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Kinetic study of the reactions between chloramine disinfectants and hydrogen peroxide: Temperature dependence and reaction mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Theoretical Modeling of Chlorourea: A Technical Guide to Structure and Conformation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical modeling of the chlorourea structure. Given the limited availability of direct experimental data for this compound, this document focuses on established computational methodologies, drawing comparisons with closely related N-chloro amides. The principles and protocols outlined herein serve as a robust framework for the in-silico investigation of this compound and similar molecules, crucial for applications in medicinal chemistry and materials science.

Introduction to the Structure of this compound

This compound (NH₂CONHCl) is the simplest N-chloro derivative of urea (B33335). Its reactivity and stability are of significant interest, particularly as an intermediate in chlorination processes.[1] The introduction of an electronegative chlorine atom onto one of the amide nitrogens drastically alters the electronic and structural properties compared to urea. Theoretical modeling is, therefore, an essential tool to elucidate its geometry, conformational preferences, and vibrational characteristics.

Key structural features influenced by N-chlorination include:

-

Pyramidalization of the Chlorinated Nitrogen: Unlike the planar or near-planar nitrogen atoms in urea, the nitrogen bonded to chlorine is expected to adopt a more pyramidal geometry. This is a known characteristic of anomeric amides where two electronegative atoms are attached to the nitrogen.[2][3]

-

Elongation of the N-C(O) Bond: The withdrawal of electron density by the chlorine atom reduces the nN–π*C=O resonance interaction, leading to a longer and weaker bond between the chlorinated nitrogen and the carbonyl carbon.[3][4]

-

Rotational Isomers: Rotation around the C-N and N-Cl bonds gives rise to different conformers with distinct energy profiles.

Theoretical Modeling Methodologies

The in-silico investigation of this compound's structure involves a multi-step computational workflow. Density Functional Theory (DFT) is a widely used and reliable method for such studies, offering a good balance between accuracy and computational cost.

Computational Workflow

A typical workflow for the theoretical modeling of a small molecule like this compound is depicted below. This process begins with an initial structure, proceeds through geometry optimization to find the lowest energy conformation, and is validated by frequency calculations.

Caption: A generalized workflow for computational chemistry studies.

Detailed Computational Protocol

The following protocol outlines the steps for a thorough theoretical investigation of this compound's structure using Density Functional Theory (DFT).

-

Initial Structure Generation: A 3D structure of this compound is built using molecular modeling software.

-

Conformational Search: A systematic or stochastic conformational search is performed to identify low-energy isomers. This is crucial for molecules with rotatable bonds.

-

Geometry Optimization: Each identified conformer is subjected to full geometry optimization. A commonly used and effective level of theory is B3LYP with the 6-31G(d) basis set.[2][5] For higher accuracy, especially with halogenated compounds, larger basis sets like 6-311++G(d,p) can be employed.[6][7]

-

Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory as the optimization. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also yield predicted infrared (IR) and Raman spectra.

-

Analysis of Results: Key structural parameters (bond lengths, bond angles, dihedral angles) are extracted from the optimized geometry. The calculated vibrational frequencies are compared with available experimental data for analogous molecules. Natural Bond Orbital (NBO) analysis can also be performed to investigate electronic interactions like the anomeric effect.[5]

Predicted Structural Parameters of this compound

Table 1: Predicted Bond Lengths for this compound

| Bond | Predicted Length (Å) | Analog: N-chloro-N-methoxy-4-nitrobenzamide (X-ray)[8] |

| C=O | ~1.21 | 1.203 Å |

| C-N(H₂) | ~1.36 | - |

| C-N(HCl) | ~1.41 | 1.410 Å |

| N-Cl | ~1.75 | 1.731 Å |

| N-H | ~1.01 | - |

Table 2: Predicted Bond Angles and Dihedral Angles for this compound

| Angle/Dihedral | Predicted Value (°) | Analog: N-chloro-N-methoxy-4-nitrobenzamide (X-ray)[8] |

| O=C-N(H₂) | ~124 | - |

| O=C-N(HCl) | ~118 | 120.9° |

| N(H₂)-C-N(HCl) | ~118 | - |

| C-N-Cl | ~110 | 111.9° |

| H-N-C-O (trans) | ~180 | - |

| Cl-N-C=O (dihedral) | ~15 | 13.0° |

Conformational Analysis

This compound is expected to have at least two primary points of rotational freedom: the C-N(HCl) bond and the N-Cl bond. The planarity of the amide group is disrupted by the bulky and electronegative chlorine atom. The diagram below illustrates the key rotational degrees of freedom leading to different conformers.

Caption: Conformational analysis of this compound showing key rotational bonds.

Experimental Protocols for Structural Characterization

While this guide focuses on theoretical modeling, computational results must be benchmarked against experimental data. The following are standard protocols for the synthesis and characterization of a molecule like this compound.

Synthesis Protocol

A common method for the synthesis of N-chloroamides involves the reaction of the parent amide with a chlorinating agent.[3][4]

-

Dissolution: Dissolve urea in an appropriate solvent (e.g., water or an organic solvent like dichloromethane).

-

Cooling: Cool the solution in an ice bath to control the reaction temperature.

-

Chlorination: Add a chlorinating agent, such as sodium hypochlorite (B82951) (NaOCl) solution or tert-butyl hypochlorite, dropwise to the cooled urea solution with stirring.

-

Reaction: Allow the reaction to proceed for a specified time at a low temperature. The progress can be monitored by techniques like thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, the product is isolated. This may involve extraction with an organic solvent, followed by washing with brine and drying over an anhydrous salt (e.g., Na₂SO₄).

-

Purification: The crude product can be purified by recrystallization or chromatography to obtain pure this compound.

Spectroscopic and Crystallographic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for confirming the molecular structure. In a solvent like CDCl₃, the NH₂ protons, the NH proton, and the carbonyl carbon would show characteristic chemical shifts.[9]

-

Infrared (IR) and Raman Spectroscopy: These techniques probe the vibrational modes of the molecule. Key expected frequencies include the C=O stretch (typically around 1680-1720 cm⁻¹), N-H stretches, and the N-Cl stretch.[10]

-

X-ray Crystallography: This is the definitive method for determining the solid-state structure of a molecule.[11][12][13]

-

Crystallization: Grow single crystals of this compound suitable for X-ray diffraction, typically by slow evaporation of a solvent from a saturated solution.[11]

-

Data Collection: Mount a single crystal on a diffractometer and collect diffraction data by exposing it to a monochromatic X-ray beam.

-

Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic positions, yielding precise bond lengths, bond angles, and information about intermolecular interactions.

-

The diagram below illustrates the relationship between theoretical predictions and experimental validation.

Caption: The interplay between theoretical modeling and experimental validation.

Conclusion

The theoretical modeling of this compound provides invaluable insights into its molecular structure, conformational landscape, and electronic properties. By employing robust computational methods like Density Functional Theory and leveraging data from analogous N-chloro amides, a detailed structural profile can be constructed. This in-silico approach, when guided and validated by the experimental protocols outlined in this guide, offers a powerful strategy for understanding the fundamental chemistry of this compound, thereby facilitating its potential applications in research and development.

References

- 1. researchgate.net [researchgate.net]

- 2. connectsci.au [connectsci.au]

- 3. Heteroatom Substitution at Amide Nitrogen—Resonance Reduction and HERON Reactions of Anomeric Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. researchportal.tuni.fi [researchportal.tuni.fi]

- 7. researchgate.net [researchgate.net]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. Synthesis, characterization, crystal structure and antioxidant activity of N-(3-chloropropionyl)-N'-(4-methoxyphenyl)thiourea | European Journal of Chemistry [eurjchem.com]

- 10. N-Chloroacetamide | 598-49-2 | Benchchem [benchchem.com]

- 11. 3-Chloro-N-(2-chlorophenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 3-Chloro-N-(2-methylphenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to Chlorourea (CAS 3135-74-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorourea (CAS 3135-74-8), also known as N-chlorourea or monothis compound, is a reactive chemical intermediate with the molecular formula CH₃ClN₂O.[1] While not a therapeutic agent itself, its significance lies in its role as a key intermediate in various chemical processes, most notably in the chlorination of urea (B33335) in water treatment and as a potential reagent in organic synthesis. This guide provides a comprehensive overview of the known properties, synthesis, and reactivity of this compound, with a focus on the technical details relevant to scientific and research applications.

Chemical and Physical Properties

This compound is a derivative of urea where one of the amide hydrogens is substituted by a chlorine atom. Due to its reactive nature, detailed experimental data on the pure substance is limited in publicly available literature. The following tables summarize the available computed and basic physical properties.

Table 1: General Properties of this compound

| Property | Value | Source |

| CAS Number | 3135-74-8 | [1] |

| Molecular Formula | CH₃ClN₂O | [1] |

| Molecular Weight | 94.50 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | N-Chlorourea, Monothis compound | [1] |

| Canonical SMILES | C(=O)(N)NCl | [1] |

| InChI | InChI=1S/CH3ClN2O/c2-4-1(3)5/h(H3,3,4,5) | [1] |

| InChIKey | RMXVHZFHSKRNJN-UHFFFAOYSA-N | [1] |

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

| XLogP3-AA | -0.6 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 0 | [1] |

| Exact Mass | 93.9933904 Da | [1] |

| Monoisotopic Mass | 93.9933904 Da | [1] |

| Topological Polar Surface Area | 55.1 Ų | [1] |

| Heavy Atom Count | 5 | [1] |

| Complexity | 44.9 | [1] |

Synthesis and Reactivity

General Synthesis Method: Chlorination of Urea

The primary route to this compound is the direct N-chlorination of urea. This reaction is the initial and often rate-limiting step in the overall chlorination of urea, a process extensively studied in the context of water disinfection, particularly in swimming pools.

Reaction Scheme:

Caption: General synthesis of N-Chlorourea via chlorination of Urea.

Reactivity and Further Chlorination

N-chlorourea is a reactive intermediate that can undergo further chlorination to yield di-, tri-, and ultimately tetrathis compound. The fully N-chlorinated urea is unstable and can decompose. This multi-step chlorination process is a key aspect of its chemistry in aqueous chlorinated environments.

Caption: Stepwise chlorination of urea, with N-chlorourea as the initial product.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis, purification, and characterization of pure, isolated this compound (CAS 3135-74-8) could not be located in the publicly accessible scientific literature during the course of this review. The majority of the available literature discusses its formation and reactivity in situ, particularly in aqueous solutions.

For researchers requiring this compound, it is recommended to consult specialized chemical synthesis literature or consider custom synthesis from a reputable chemical supplier. Any synthetic attempt should be conducted with extreme caution due to the potential reactivity and instability of N-chloro compounds.

Analytical Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the structure. The ¹H NMR spectrum would be expected to show signals for the NH₂ and NH protons, with chemical shifts influenced by the adjacent carbonyl and chloroamine groups. ¹⁵N NMR could also provide valuable information but may be complicated by the quadrupolar nature of the ¹⁴N nucleus.

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching and bending vibrations, as well as a strong C=O (carbonyl) stretching band. The presence of the N-Cl bond would also influence the spectrum.

-

Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight and fragmentation pattern. The presence of chlorine would be indicated by the characteristic isotopic pattern (³⁵Cl and ³⁷Cl).

Applications in Research

The primary application of this compound in a research context is as a chemical intermediate and a subject of study in reaction kinetics and mechanisms.

-

Water Treatment Chemistry: It is a key species in understanding the breakdown of urea in chlorinated water systems, which is relevant for swimming pool maintenance and wastewater treatment.

-

Organic Synthesis: As a reactive N-chloro compound, it has potential as a reagent in organic synthesis, for example, in amination or chlorination reactions. However, its application in this area is not as widespread as other N-halo reagents.

-

Photochemistry: The photolysis of N-chlorourea has been investigated as a potential advanced oxidation process for the removal of urea from water.[2]

Safety and Handling

Specific safety data for pure this compound is limited. However, as an N-chloro compound, it should be handled with care. N-chloro compounds can be unstable and may decompose, sometimes vigorously, upon heating or exposure to light. They are also potent oxidizing agents.

General Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Avoid heating the compound unless its thermal stability is known.

-

Store in a cool, dark, and dry place, away from incompatible materials such as reducing agents.

Conclusion

This compound (CAS 3135-74-8) is a chemically significant molecule, primarily recognized for its role as the initial intermediate in the chlorination of urea. While its physical and chemical properties have been estimated through computational methods, detailed experimental data, particularly regarding its synthesis, purification, and spectral characterization, remain scarce in the public domain. For researchers in environmental science, water treatment, and synthetic chemistry, a deeper understanding of this reactive compound is crucial. Further research into the isolation and characterization of pure this compound would be highly valuable to the scientific community.

References

The Discovery and History of Chlorourea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorourea (N-chlorourea), a derivative of urea (B33335), holds a significant, albeit understated, position in the history of organic chemistry. Its study is intrinsically linked to the broader exploration of N-chloro compounds, a class of molecules that garnered considerable interest in the early 20th century for their reactivity and potential applications. This technical guide provides a comprehensive overview of the discovery, history, and fundamental chemical properties of this compound. It details plausible historical synthesis methods, presents modern physicochemical data, and illustrates the key chemical pathways associated with its formation. This document is intended to serve as a foundational resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction: The Genesis of Urea and the Rise of N-Chloro Compounds

The journey to understanding this compound begins with its parent molecule, urea. The synthesis of urea from inorganic precursors by Friedrich Wöhler in 1828 is a cornerstone of modern organic chemistry, effectively dismantling the theory of vitalism[1][2][3][4]. This landmark achievement opened the door to the laboratory synthesis of a vast array of organic molecules, including their halogenated derivatives.

While the precise moment of the first synthesis of this compound is not prominently documented in readily available historical records, the extensive work of the English chemist Frederick Daniel Chattaway in the early 20th century on nitrogen-halogen compounds provides the most direct historical context for its discovery. Chattaway published numerous papers in the Journal of the Chemical Society detailing the synthesis and properties of various N-chloro derivatives of amides, sulphonamides, and other nitrogenous compounds[2]. It is highly probable that the synthesis of a fundamental molecule like this compound was achieved during his systematic investigations into this class of compounds.

Physicochemical and Computed Properties of this compound

A summary of the key physicochemical and computed properties of monothis compound is presented in Table 1. This data is compiled from modern chemical databases and provides a quantitative profile of the molecule.

| Property | Value | Reference |

| IUPAC Name | This compound | [PubChem CID: 11829366][1] |

| CAS Number | 3135-74-8 | [PubChem CID: 11829366][1] |

| Molecular Formula | CH₃ClN₂O | [PubChem CID: 11829366][1] |

| Molecular Weight | 94.50 g/mol | [PubChem CID: 11829366][1] |

| Exact Mass | 93.9933904 Da | [PubChem CID: 11829366][1] |

| Hydrogen Bond Donor Count | 2 | [PubChem CID: 11829366][1] |

| Hydrogen Bond Acceptor Count | 1 | [PubChem CID: 11829366][1] |

| Topological Polar Surface Area | 55.1 Ų | [PubChem CID: 11829366][1] |

| XLogP3-AA | -0.6 | [PubChem CID: 11829366][1] |

Synthesis of this compound: From Historical Methods to Modern Protocols

While the original experimental protocol for the synthesis of this compound by its first discoverer is not available in the searched archives, a plausible historical method can be inferred from the general techniques for N-chlorination of amides developed in the early 20th century, largely attributed to the work of F.D. Chattaway. Modern methods often employ the reaction of urea with a hypochlorite (B82951) source.

Plausible Historical Experimental Protocol (Chattaway's Era)

The synthesis of N-chloro compounds during Chattaway's time typically involved the reaction of an amide with a source of "active" chlorine, often generated in situ or from a hypochlorite solution. The following is a generalized, hypothetical protocol based on the chemistry of that period.

Objective: To synthesize N-chlorourea from urea and a hypochlorite solution.

Materials:

-

Urea

-

Sodium hypochlorite solution (freshly prepared)

-

Dilute acetic acid or hydrochloric acid

-

Ice

-

Distilled water

-

Filtration apparatus (e.g., Büchner funnel)

-

Glassware (beaker, flask)

Methodology:

-

A solution of urea is prepared by dissolving a known quantity in cold distilled water.

-

The urea solution is cooled in an ice bath to maintain a low temperature, typically between 0-5 °C.

-

A freshly prepared solution of sodium hypochlorite is slowly added to the cold, stirred urea solution.

-

The reaction mixture is kept slightly acidic by the careful addition of a dilute acid, such as acetic acid. This is crucial as the formation of N-chloro compounds is often favored under mildly acidic conditions.

-

The reaction is allowed to proceed for a specific duration with continuous stirring and temperature control.

-

The resulting solid N-chlorourea, if precipitated, is collected by vacuum filtration.

-

The collected solid is washed with a small amount of cold water to remove any unreacted starting materials and salts.

-

The product is then dried under vacuum over a suitable desiccant.

Modern Experimental Protocol: In-Situ Generation for Biocidal Applications

Modern applications often utilize the in-situ generation of this compound, for example, in industrial water treatment. This approach avoids the need to handle and store the potentially unstable N-chloro compound.

Objective: To generate this compound in an aqueous system for biocidal purposes.

Materials:

-

Urea solution (e.g., 5 wt%)

-

Sodium hypochlorite solution (bleach)

-

Water

-

pH control system (e.g., dilute sulfuric acid)

-

Reaction vessel with stirring

Methodology:

-

An aqueous solution of urea is introduced into a reaction vessel.

-

The pH of the urea solution is adjusted to a range of 6-8[5].

-

A solution of sodium hypochlorite is added to the stirred urea solution at a controlled rate[6]. The molar ratio of urea to hypochlorite can be varied, often ranging from 1.5:1 to 1:5[6].

-

The reaction temperature is maintained between 20-60 °C[5].

-

The resulting solution containing this compound is then used directly in the industrial water system to control microbial growth[6].

Chemical Pathways and Logical Relationships

The formation of this compound from urea and a chlorine source is a fundamental reaction in water treatment and organic synthesis. The following diagrams illustrate the key reaction pathway and a logical workflow for its synthesis.

Caption: Reaction pathway for the formation of N-chlorourea from urea and hypochlorous acid.

Caption: Logical workflow for the laboratory synthesis and isolation of this compound.

Applications and Significance

Historically, the interest in this compound and other N-chloro compounds stemmed from their utility as reagents in organic synthesis. In modern times, the primary application of this compound is in the field of water treatment. It serves as an important intermediate in the chlorination of water containing urea, a common contaminant[7]. The formation of this compound is the rate-limiting step in the multi-step chlorination process that ultimately leads to the decomposition of urea. Furthermore, its biocidal properties are leveraged in industrial water systems to control microbial growth[6].

Conclusion

While the specific historical details of the initial discovery and isolation of this compound are not prominently featured in the currently accessible scientific literature, the work of Frederick D. Chattaway on nitrogen-halogen compounds in the early 20th century provides the most direct historical context. The synthesis of this compound can be reliably achieved through the reaction of urea with a hypochlorite source, a process that has been refined from early laboratory methods to controlled in-situ generation for industrial applications. The physicochemical properties of this compound are well-characterized, and its role as a key intermediate in the chlorination of urea-containing water is of significant environmental and industrial importance. Further research into the historical archives of chemical societies may yet uncover the definitive account of the first synthesis of this simple yet significant N-chloro compound.

References

- 1. Monothis compound | CH3ClN2O | CID 11829366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. XIX.—Nitrogen halogen derivatives of the sulphonamides - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. circabc.europa.eu [circabc.europa.eu]

- 5. US4508697A - Hypochlorite destruction using urea - Google Patents [patents.google.com]

- 6. US8420012B2 - Use of monothis compound to treat industrial waters - Google Patents [patents.google.com]

- 7. Photolysis of N-chlorourea and its effect on urea removal in a combined pre-chlorination and UV254 process - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Properties of N-Chlorourea: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Chlorourea (Cl-NH-CO-NH₂) is a chlorinated derivative of urea (B33335) that serves as a key intermediate in various chemical reactions, most notably in the chlorination of urea in water treatment processes. Its reactive nature makes it a subject of interest in studies related to disinfection byproducts, organic synthesis, and as a potential reagent. This technical guide provides a comprehensive overview of the core physicochemical properties of N-chlorourea, including its synthesis, stability, reactivity, and spectroscopic characteristics. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The following tables summarize the known quantitative data for N-chlorourea and its related compound, N,N'-dichlorourea. Due to the reactive and often transient nature of N-chlorourea, some physical properties like a precise melting or boiling point of the isolated compound are not well-documented in publicly available literature.

Table 1: General Physicochemical Properties of N-Chlorourea

| Property | Value | Source |

| Molecular Formula | CH₃ClN₂O | [1][2][3] |

| Molecular Weight | 94.50 g/mol | [1] |

| Appearance | Can be isolated as a solid or oil. | [4] |

| pKa | 9.7 ± 1.1 |

Table 2: Physicochemical Properties of N,N'-Dithis compound

| Property | Value | Source |

| pKa | 5.1 ± 1.4 |

Synthesis and Experimental Protocols

Synthesis of N-Chlorourea

The synthesis of N-chlorourea is primarily achieved through the controlled chlorination of urea. It is the initial and rate-limiting step in the multi-step chlorination of urea.[5][6]

Experimental Protocol: Synthesis and Isolation of N-Chlorourea

This protocol is based on methods described for the synthesis of monothis compound in a non-aqueous medium to facilitate its isolation.[4]

-

Materials:

-

Urea

-

tert-Butyl hypochlorite (B82951) (t-BuOCl)

-

Methanol (B129727) (anhydrous)

-

Rotary evaporator

-

Standard laboratory glassware

-

-

Procedure:

-

Dissolve a known quantity of urea in anhydrous methanol in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of tert-butyl hypochlorite to the cooled urea solution with constant stirring. The reaction should be carried out in a fume hood due to the volatility and reactivity of t-BuOCl.

-

After the addition is complete, allow the reaction mixture to stir for an additional 1-2 hours at a low temperature.

-

Remove the solvent (methanol) and any volatile byproducts under reduced pressure using a rotary evaporator. The temperature of the water bath should be kept low to prevent decomposition of the product.

-

The resulting product, N-chlorourea, can be obtained as a solid or an oil.[4]

-

-

Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

tert-Butyl hypochlorite is a strong oxidizing agent and should be handled with care.

-

Spectrophotometric Determination of N-Chlorourea Concentration

The concentration of N-chlorourea in aqueous solutions can be determined spectrophotometrically.

Experimental Protocol: UV-Vis Spectrophotometry

-

Instrumentation:

-

UV-Vis Spectrophotometer

-

-

Procedure:

-

Prepare a series of standard solutions of N-chlorourea of known concentrations in a suitable buffer (e.g., phosphate (B84403) buffer at a specific pH).

-

Measure the absorbance of the standard solutions at a wavelength of 245 nm.

-

Construct a calibration curve by plotting absorbance versus concentration.

-

Measure the absorbance of the unknown sample at 245 nm.

-

Determine the concentration of N-chlorourea in the sample using the calibration curve.

-

Reactivity and Stability

N-chlorourea is a reactive molecule that can undergo further chlorination, hydrolysis, and decomposition.

-

Further Chlorination: N-chlorourea can react further with chlorine to form di-, tri-, and eventually tetrathis compound.[5][6]

-

Hydrolysis and Decomposition: In aqueous solutions, N-chlorourea can hydrolyze. The decomposition of N-chlorourea can be accelerated by factors such as UV irradiation.[7][8] Under UV254 irradiation, approximately 92% of N-chlorourea degrades, with ammonia (B1221849) and nitrate (B79036) being the primary nitrogen-containing products.[7][8] The stability of N-chlorourea in aqueous solutions is also pH-dependent.

Signaling Pathways and Logical Relationships

The chlorination of urea to form nitrogen trichloride (B1173362) involves a multi-step pathway where N-chlorourea is the initial product. The subsequent reactions are complex and pH-dependent.

References

- 1. Monothis compound | CH3ClN2O | CID 11829366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. This compound | Molport-001-781-676 | Novel [molport.com]

- 4. US8420012B2 - Use of monothis compound to treat industrial waters - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Reaction mechanism for chlorination of urea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Photolysis of N-chlorourea and its effect on urea removal in a combined pre-chlorination and UV254 process - PubMed [pubmed.ncbi.nlm.nih.gov]

Formation of Chlorourea from Urea and Chlorine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, kinetics, and experimental protocols related to the formation of chlorourea from the reaction of urea (B33335) and chlorine. The information is intended to support research and development activities where this reaction is of interest, such as in the fields of water treatment, disinfection byproduct analysis, and synthetic chemistry.

Executive Summary

The reaction between urea and chlorine is a complex process involving multiple N-chlorination steps, ultimately leading to the formation of a series of chlorinated urea derivatives and their subsequent decomposition products. The initial formation of N-chlorourea is the rate-limiting step in this cascade. The reaction is significantly influenced by pH, with acidic conditions favoring the initial chlorination and neutral to alkaline conditions promoting subsequent chlorination steps. This guide details the reaction mechanism, summarizes key quantitative data, provides outlines of relevant experimental protocols, and presents visual diagrams of the reaction pathways and experimental workflows.

Reaction Mechanism and Signaling Pathways

The chlorination of urea proceeds through a series of sequential N-chlorination reactions. The currently accepted mechanism suggests that molecular chlorine (Cl₂), rather than hypochlorous acid (HOCl), is the primary chlorinating agent for the initial reaction with urea.[1][2]

The overall reaction can be summarized in the following stages:

-

Formation of N-Chlorourea: This is the initial and rate-determining step of the entire reaction sequence.[1][2]

-

Sequential N-Chlorination: The initially formed N-chlorourea undergoes further chlorination to yield dithis compound, trithis compound, and ultimately N,N,N',N'-tetrathis compound.[3][4]

-

Hydrolysis and Decomposition: The fully chlorinated tetrathis compound is unstable and undergoes hydrolysis. This leads to the formation of nitrogen trichloride (B1173362) (NCl₃) as a key intermediate.[1][2]

-

Formation of Final Products: Nitrogen trichloride further hydrolyzes to monochloramine (NH₂Cl) and dichloramine (NHCl₂), which then decay into stable end products, including nitrogen gas (N₂) and nitrate (B79036) ions (NO₃⁻).[1][4]

The pH of the reaction medium plays a critical role in the progression of these steps. The formation of monothis compound is favored under acidic conditions (e.g., pH 3), while the subsequent chlorination steps to di- and trithis compound are more favorable under neutral or alkaline conditions (e.g., pH > 7).[3][5] This pH dependence has led to the development of "pH swing" protocols to enhance the overall degradation of urea.[3][5]

Signaling Pathway Diagram

References

- 1. researchgate.net [researchgate.net]

- 2. Reaction mechanism for chlorination of urea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Enhanced oxidation of urea by pH swing during chlorination: pH-dependent reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

Quantum Chemical Calculations of Chlorourea: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and practical aspects of performing quantum chemical calculations on chlorourea (N-chlorourea). While specific experimental and computational studies on this compound are limited in publicly accessible literature, this document outlines a robust methodology based on established computational chemistry practices for analogous urea (B33335) derivatives. This guide is intended to serve as a foundational resource for researchers investigating the structural, electronic, and spectroscopic properties of this compound, a molecule of interest in disinfection chemistry and as a potential reactive intermediate in drug metabolism. The protocols detailed herein primarily leverage Density Functional Theory (DFT), a versatile and accurate method for studying organic molecules.

Introduction to this compound

This compound (CH₃ClN₂O) is a derivative of urea where one of the amide hydrogens is substituted by a chlorine atom. It is known as an intermediate in the chlorination of urea, a process relevant in water treatment and swimming pool chemistry.[1][2] The presence of the electrophilic chlorine atom attached to a nitrogen atom makes this compound a reactive species, and understanding its molecular properties is crucial for predicting its stability, reactivity, and potential biological interactions. Quantum chemical calculations offer a powerful, non-experimental approach to elucidate these properties with high accuracy.[3]

Theoretical Framework and Computational Methodology

A typical workflow for the quantum chemical analysis of this compound involves several key steps, from building the initial structure to analyzing its computed properties.

The initial step involves constructing the 3D structure of this compound. Due to potential rotation around the C-N bonds, different conformers may exist. It is essential to identify the global minimum energy conformer by performing geometry optimizations on all plausible initial structures.

The choice of the computational method and basis set is critical for obtaining accurate results. Density Functional Theory (DFT) is a widely used method that offers a good balance between accuracy and computational cost for molecules of this size.[4][5]

-

Functional: The B3LYP functional is a popular hybrid functional that often provides reliable results for organic molecules.[6] For potentially more accurate results, especially concerning reaction barriers and non-covalent interactions, functionals like ωB97X-D or M06-2X, which include dispersion corrections, are recommended.[7]

-

Basis Set: A Pople-style basis set such as 6-311++G(d,p) is a suitable choice for geometry optimization and frequency calculations, as it includes polarization and diffuse functions to accurately describe the electron distribution.[5][8]

Each initial conformer of this compound should be subjected to a geometry optimization to find the stationary point on the potential energy surface. Following optimization, a vibrational frequency calculation must be performed at the same level of theory to characterize the nature of the stationary point.[3] The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.[5]

Predicted Molecular Properties of this compound

The following table summarizes the expected bond lengths and angles for the most stable conformer of this compound, based on typical values for similar compounds.

| Parameter | Bond/Angle | Expected Value |

| Bond Lengths (Å) | C=O | 1.21 - 1.23 |

| C-N | 1.35 - 1.38 | |

| C-NH₂ | 1.34 - 1.36 | |

| N-Cl | 1.70 - 1.75 | |

| N-H | 1.01 - 1.02 | |

| Bond Angles (°) | O=C-N | 120 - 123 |

| N-C-N | 114 - 117 | |

| H-N-C | 118 - 121 | |

| Cl-N-C | 115 - 118 | |

| Dihedral Angles (°) | O=C-N-H | ~180 (trans) or ~0 (cis) |

| O=C-N-Cl | Planar or near-planar |

Table 1: Predicted Geometric Parameters for this compound.

The calculated vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra. The table below lists the expected vibrational modes and their approximate frequencies for this compound.

| Vibrational Mode | Assignment | Expected Frequency (cm⁻¹) |

| N-H Stretching | Asymmetric & Symmetric | 3400 - 3600 |

| C=O Stretching | Carbonyl stretch | 1680 - 1750 |

| N-H Bending | Scissoring | 1580 - 1650 |

| C-N Stretching | Amide bonds | 1400 - 1480 |

| N-Cl Stretching | 700 - 800 | |

| O=C-N Bending | 550 - 650 |

Table 2: Predicted Vibrational Frequencies for this compound.

Experimental Protocols

N-chlorourea can be synthesized by the reaction of urea with a chlorinating agent such as sodium hypochlorite (B82951) or chlorine gas under controlled pH conditions.[2][10]

-

Preparation of Urea Solution: Dissolve a known molar quantity of urea in distilled water.

-

Chlorination: Slowly add a stoichiometric amount of a buffered sodium hypochlorite solution to the urea solution while maintaining the temperature at 0-5 °C. The pH should be maintained in the acidic range (e.g., pH 3-5) to favor the formation of monothis compound.[10][11]

-

Monitoring the Reaction: The progress of the reaction can be monitored using thin-layer chromatography (TLC).[12]

-

Isolation and Purification: The product can be isolated by extraction with a suitable organic solvent. The solvent is then removed under reduced pressure. Recrystallization from a suitable solvent system can be used for purification.

The synthesized N-chlorourea should be characterized using various spectroscopic techniques.

-

FT-IR Spectroscopy: To identify the characteristic functional groups (C=O, N-H, N-Cl).

-

NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

-

Mass Spectrometry: To determine the molecular weight of the compound.[12]

-

Elemental Analysis: To determine the elemental composition (C, H, N, Cl).

Visualizations

The chlorination of urea proceeds through a series of steps to form various chlorinated derivatives. The initial and rate-limiting step is the formation of N-chlorourea.[1][2]

Caption: Reaction pathway for the chlorination of urea.

The following diagram illustrates a typical workflow for performing quantum chemical calculations on this compound.[3]

Caption: A typical workflow for quantum chemical calculations.

Conclusion

This technical guide has outlined a comprehensive framework for conducting quantum chemical calculations on this compound. By employing the detailed computational protocols, researchers can obtain valuable insights into the geometric, vibrational, and electronic properties of this molecule. The provided illustrative data and experimental methodologies serve as a practical starting point for further investigation into the chemistry and potential applications of this compound. The systematic approach detailed herein will enable a deeper understanding of this important reactive intermediate.

References

- 1. Reaction mechanism for chlorination of urea. | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. [arxiv.org]

- 5. DFT/TDDFT calculations of geometry optimization, electronic structure and spectral properties of clevudine and telbivudine for treatment of chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. A Systematic Study of DFT Performance for Geometry Optimizations of Ionic Liquid Clusters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. escholarship.org [escholarship.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Enhanced oxidation of urea by pH swing during chlorination: pH-dependent reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. hilarispublisher.com [hilarispublisher.com]

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Chlorourea

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of chlorourea using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Electrochemical Sensors. The protocols are designed to offer robust and reliable methods for the analysis of this compound in various matrices.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Application Note:

This method is suitable for the routine quantification of this compound in aqueous samples and process streams. The protocol is adapted from established methods for urea (B33335) and related compounds, offering good sensitivity and reproducibility.[1][2][3] this compound is a polar compound, and its retention on a reversed-phase column can be achieved using a highly aqueous mobile phase.[4] UV detection is performed at a low wavelength due to the chromophore of the urea functional group.

Experimental Protocol:

a. Materials and Reagents:

-

This compound analytical standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Methanol (HPLC grade)

-

0.45 µm syringe filters

b. Instrumentation:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Data acquisition and processing software

c. Preparation of Standard Solutions:

-

Prepare a stock solution of this compound (1 mg/mL) in methanol.

-

Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards ranging from 0.1 µg/mL to 50 µg/mL.

d. Sample Preparation:

-

For aqueous samples, filter the sample through a 0.45 µm syringe filter prior to injection.

-

If the this compound concentration is expected to be high, dilute the sample with the mobile phase to fall within the calibration range.

e. HPLC-UV Conditions:

-

Mobile Phase: Acetonitrile:Water (e.g., 20:80 v/v)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 20 µL

-

UV Detection Wavelength: 210 nm

f. Data Analysis:

-

Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.

-

Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Quantitative Data (Estimated):

| Parameter | Value |

| Linearity Range | 0.1 - 50 µg/mL |

| Limit of Detection (LOD) | 0.05 µg/mL |

| Limit of Quantification (LOQ) | 0.15 µg/mL |

| Recovery | 95 - 105% |

| Precision (RSD%) | < 5% |

Experimental Workflow Diagram:

Caption: HPLC-UV workflow for this compound analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note:

GC-MS offers high selectivity and sensitivity for the analysis of this compound, particularly in complex matrices. Due to the low volatility and polar nature of this compound, a derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis.[5][6] Silylation is a common and effective derivatization technique for compounds containing N-H bonds.[7] This protocol outlines a method using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) as the derivatizing agent.

Experimental Protocol:

a. Materials and Reagents:

-

This compound analytical standard

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine (anhydrous)

-

Ethyl acetate (B1210297) (GC grade)

-

Sodium sulfate (B86663) (anhydrous)

b. Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for derivatized non-polar compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

-

Data acquisition and processing software

c. Preparation of Standard Solutions:

-

Prepare a stock solution of this compound (1 mg/mL) in anhydrous pyridine.

-

Prepare a series of calibration standards by diluting the stock solution with anhydrous pyridine.

d. Sample Preparation and Derivatization:

-

For aqueous samples, perform a liquid-liquid extraction with ethyl acetate. Dry the organic extract with anhydrous sodium sulfate.

-

Evaporate the dried extract to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of anhydrous pyridine.

-

To 100 µL of the sample or standard solution in a sealed vial, add 100 µL of BSTFA + 1% TMCS.

-

Heat the mixture at 70 °C for 30 minutes.

-

Cool to room temperature before injection.

e. GC-MS Conditions:

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes

-

Ramp to 280 °C at 10 °C/min

-

Hold at 280 °C for 5 minutes

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Mode: Full scan (m/z 50-500) or Selected Ion Monitoring (SIM) for higher sensitivity.

f. Data Analysis:

-

Identify the derivatized this compound peak based on its retention time and mass spectrum.

-

Generate a calibration curve by plotting the peak area of the characteristic ions of the derivatized this compound standard against its concentration.

-

Quantify the derivatized this compound in the samples using the calibration curve.

Quantitative Data (Estimated):

| Parameter | Value |

| Linearity Range | 0.01 - 10 µg/mL |

| Limit of Detection (LOD) | 0.005 µg/mL |